(2R,3S)-2-amino-3-hydroxypentanoic acid

Description

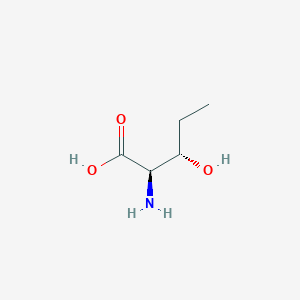

Structure

2D Structure

Properties

CAS No. |

104531-21-7 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2R,3S)-2-amino-3-hydroxypentanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |

InChI Key |

LGVJIYCMHMKTPB-IUYQGCFVSA-N |

SMILES |

CCC(C(C(=O)O)N)O |

Isomeric SMILES |

CC[C@@H]([C@H](C(=O)O)N)O |

Canonical SMILES |

CCC(C(C(=O)O)N)O |

Synonyms |

(2R,3S)-2-AMINO-3-HYDROXY-PENTANOIC ACID |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents

One of the significant applications of (2R,3S)-2-amino-3-hydroxypentanoic acid is in the synthesis of peptides that act as antihypertensive agents. For instance, it is a component of microginin, a linear pentapeptide derived from cyanobacteria that exhibits activity against angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The presence of β-hydroxy-β-amino acids in such peptides enhances their biological activity and stability .

Neuroprotective Effects

Research indicates that β-amino acids can have neuroprotective effects. Compounds similar to this compound have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Synthesis of β-Peptides

This compound serves as a building block for the synthesis of β-peptides. These oligomers are known for their unique conformational properties and stability compared to α-peptides. The incorporation of β-amino acids into peptide sequences can lead to new foldamers with diverse biological functions .

Table 1: Comparison of Structural Properties

| Property | This compound | Other Amino Acids |

|---|---|---|

| Chirality | Yes | Varies |

| Hydroxyl Group Presence | Yes | Varies |

| Peptide Bond Formation | Yes | Yes |

| Bioactivity | Antihypertensive, Neuroprotective | Varies |

Synthetic Intermediates

The compound is also utilized as a synthetic intermediate in the preparation of various pharmaceuticals. Its ability to undergo specific chemical transformations makes it valuable in organic synthesis, particularly in the production of more complex molecules .

Material Science

In material science, this compound has been explored for its potential use in creating biodegradable polymers and hydrogels. The incorporation of amino acids into polymer matrices can enhance their mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .

Case Studies

Case Study 1: Microginin Synthesis

A study demonstrated the synthesis of microginin using this compound as a key component. The resulting peptide showed significant antihypertensive activity due to its ACE-inhibiting properties. This case highlights the importance of β-amino acids in developing new therapeutic agents .

Case Study 2: Neuroprotective Agents

Research on neuroprotective agents derived from β-amino acids revealed that compounds similar to this compound could reduce neuronal cell death induced by oxidative stress. This finding opens avenues for further exploration in treating neurodegenerative conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Research Findings :

- The threo configuration of this compound enables stronger intermolecular hydrogen bonding compared to its erythro counterpart, which may influence its stability in peptide chains .

- The methyl-substituted variant (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (β-hydroxyleucine) exhibits inhibitory activity against aminopeptidase N (APN/CD13), a target in cancer therapy .

Homologous and Functional Group Variants

Structural homologs and derivatives with modified functional groups include:

Research Findings :

- The absence of an amino group in 3-hydroxy-2-methylpentanoic acid renders it metabolically distinct, functioning as an intermediate in lipid oxidation pathways rather than peptide synthesis .

- The dimethyl variant (2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid demonstrates enhanced lipophilicity, making it a candidate for prodrug formulations .

Pharmacologically Active Derivatives

Research Findings :

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations for synthesizing (2R,3S)-2-amino-3-hydroxypentanoic acid, and how do they influence its biological activity?

- Methodological Answer : The (2R,3S) configuration is critical for chiral recognition in enzyme-substrate interactions. Use asymmetric synthesis techniques, such as Sharpless epoxidation or enzymatic resolution, to ensure stereochemical purity. Confirm configuration via X-ray crystallography or chiral HPLC (retention times compared to standards) . For biological assays, compare the activity of (2R,3S) with other stereoisomers (e.g., 2S,3R) to isolate stereospecific effects .

Q. How can I synthesize this compound in a laboratory setting?

- Methodological Answer : A multi-step synthesis typically involves:

Amino protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the amino group during reactions.

Hydroxyl group introduction : Employ diastereoselective hydroxylation (e.g., Sharpless conditions) or microbial oxidation.

Deprotection : Remove protecting groups under mild acidic (TFA) or basic conditions.

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final product via recrystallization (methanol/water) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm backbone structure and stereochemistry (e.g., coupling constants for vicinal protons).

- Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight validation.

- Chiral HPLC : Compare retention times with known standards to verify enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent conformational changes.

- Variable Temperature (VT) NMR : Identify shifting peaks caused by temperature-sensitive equilibria.

- Computational modeling : Use DFT (Density Functional Theory) to predict -NMR chemical shifts and compare with experimental data.

- X-ray crystallography : Resolve ambiguities by determining solid-state structures .

Q. What strategies optimize the synthetic yield of this compound while minimizing racemization?

- Methodological Answer :

- Low-temperature reactions : Conduct steps below 0°C to reduce epimerization.

- Enzymatic catalysis : Use lipases or transaminases for stereospecific transformations (e.g., kinetic resolution).

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate.

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (pH, solvent, catalyst loading) .

Q. How does this compound interact with biological targets, and how can this inform drug design?

- Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., enzymes in amino acid metabolism) using AutoDock or Schrödinger Suite.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () and thermodynamics.

- SAR studies : Synthesize analogs with modified hydroxyl/amino groups to map pharmacophore requirements .

Q. What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?

- Methodological Answer :

- Degradation pathways : Hydrolysis of the β-hydroxy amino acid moiety at extreme pH or elevated temperatures.

- Stabilization strategies :

- Lyophilization : Store as a lyophilized powder at -20°C.

- Buffered solutions : Use phosphate buffer (pH 7.4) with antioxidants (e.g., ascorbic acid) for in vitro assays.

- Accelerated stability testing : Conduct stress tests (40°C/75% RH) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.